Fluorolink(R) D

描述

Synthesis Analysis

The synthesis of fluorinated materials, like Fluorolink(R) D, often involves intricate processes to incorporate fluorine atoms into the molecular structure, significantly influencing their properties. The synthesis can include metal-mediated C-F bond formation, as demonstrated in the preparation of fluoro complexes with distorted trigonal bipyramidal geometry, showcasing the complexity of incorporating fluorine into organic compounds (Barthazy et al., 2000).

Molecular Structure Analysis

The molecular structure of fluorinated compounds plays a crucial role in determining their reactivity and stability. For instance, the structure of fluoro complexes can dictate their reactivity with donors such as CO and H2, highlighting the influence of fluorine atoms on the molecular geometry and electronic properties of compounds (Barthazy et al., 2000).

Chemical Reactions and Properties

Fluorinated materials undergo various chemical reactions, reflecting their reactivity and potential for diverse applications. The reactivity of fluoro complexes with activated haloalkanes, leading to fluorinated organic derivatives, exemplifies the versatility of these materials in chemical synthesis and modifications (Barthazy et al., 2000).

Physical Properties Analysis

The physical properties of fluorinated compounds, such as thermal and electrical stabilities, are markedly enhanced by the presence of fluorine atoms. For example, the crosslinking of vinylidene fluoride-containing fluoropolymers demonstrates their excellent chemical, thermal, and electrical stability, making them suitable for high-performance applications (Taguet et al., 2005).

Chemical Properties Analysis

The chemical properties of fluorinated materials, including their inertness to acids, bases, solvents, and oils, are critical for their use in various industrial and technological applications. The high resistance to ageing and oxidation of polyvinylidene fluoride (PVDF) and its copolymers, for instance, underscores the significant impact of fluorination on enhancing chemical resistance and durability (Taguet et al., 2005).

科学研究应用

医学成像与诊断

Fluorolink® D,特别是以2-脱氧-2-[18F]氟-D-葡萄糖(18FDG)的形式,在医学成像中发挥了重要作用,特别是使用正电子发射断层扫描(PET)。自1976年开发以来,它已经在理解脑葡萄糖代谢、心肌代谢和肿瘤代谢方面取得了突破性进展(Fowler & Ido, 2002)。此外,它在PET-CT成像中的应用已经扩展到肿瘤学以外的多种非肿瘤疾病,如内科学、心脏病学和神经学(Zhuang & Codreanu, 2015)。

植物成像

18FDG,一种氟标记的葡萄糖类似物,在植物成像中看到了创新应用。最初用于医学诊断,最近的研究探讨了它在植物科学中的实用性,有助于理解植物中光合同化物质的转运和代谢(Fatangare & Svatoš, 2016)。

癌症成像

在癌症成像中使用18FDG,特别是PET,是一个重大的发展。它已经实现了对各种癌症的高分辨率成像,有助于更好地诊断和治疗规划。探索替代的氟标记示踪剂也是一个重点,旨在增强肿瘤学中PET成像的能力(Couturier et al., 2004)。

频域荧光测定

频域(FD)荧光测定,利用类似Fluorolink® D的荧光物质,提供了一种探测生物结构的新方法,可用于医学诊断目的。这种技术可以根据荧光各向异性衰减对生物样本进行分类,为医学研究提供了一个有前途的诊断工具(Yahav et al., 2022)。

材料科学与工程

Fluorolink® D在材料科学中有应用,特别是在氟聚合物的辐解中。这对于理解各种环境中的辐射降解以及修改氟聚合物以用于新应用具有重要意义(Forsythe & Hill, 2000)。

膜技术

Fluorolink® D的疏水性质,如全氟聚醚(PFPE)涂层,已经被利用来制造用于有机溶剂纳滤的薄膜复合膜,展示了它在各种工业应用中的潜力(Li, Cui, & Chung, 2019)。

阿尔茨海默病研究

FDG PET成像,结合APOE基因型等遗传标记,已被用于改善从轻度认知障碍转变为阿尔茨海默病的预测,突显了它在神经学研究中的重要性(Mosconi et al., 2004)。

属性

IUPAC Name |

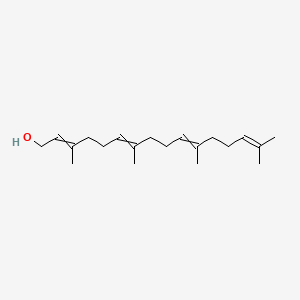

3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJISWRZIEWCUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029793 | |

| Record name | Tetraprenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-ol | |

CAS RN |

7614-21-3 | |

| Record name | Tetraprenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7614-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraprenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。